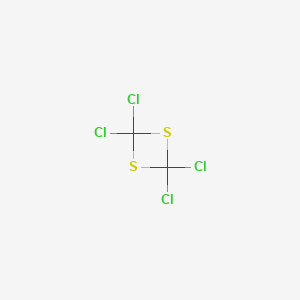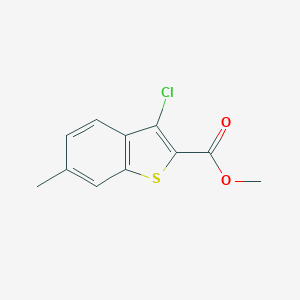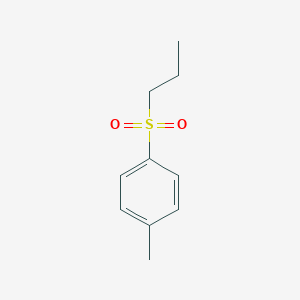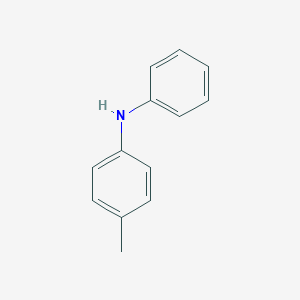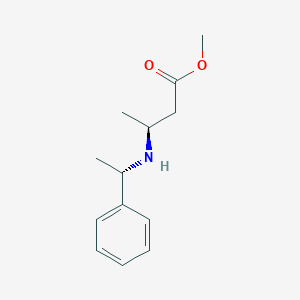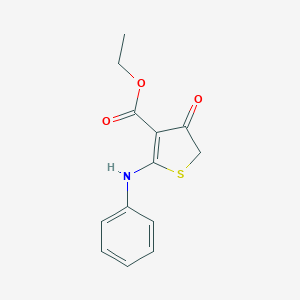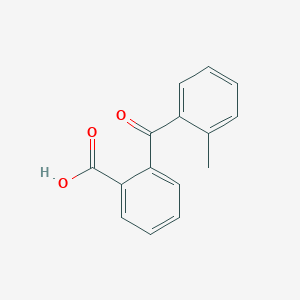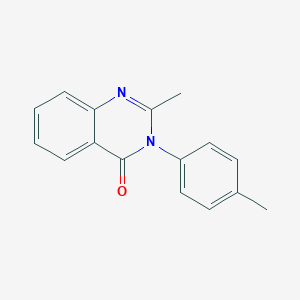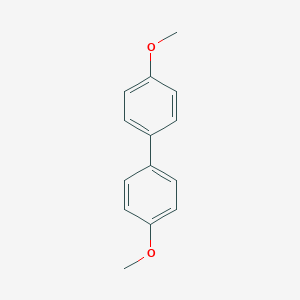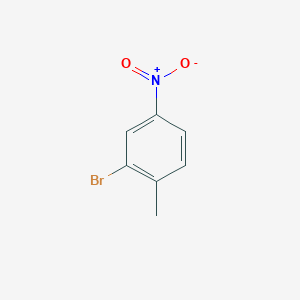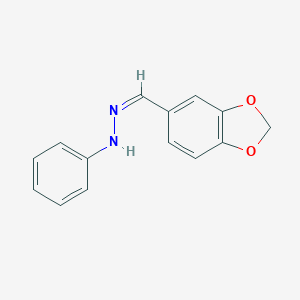
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is an organic compound with the molecular formula C14H12N2O2 This compound is a derivative of 1,3-benzodioxole, which is known for its aromatic properties and presence in various natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone typically involves the reaction of 1,3-Benzodioxole-5-carboxaldehyde with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone involves its interaction with specific molecular targets. The phenylhydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring structure allows for interactions with various enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: The parent compound, known for its use in fragrances and flavorings.
Piperonal: Another derivative of 1,3-benzodioxole, widely used in the perfume industry.
Safrole: A related compound with similar aromatic properties, used in the synthesis of various chemicals.
Uniqueness
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is unique due to its phenylhydrazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other 1,3-benzodioxole derivatives.
特性
CAS番号 |
23550-76-7 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]aniline |
InChI |
InChI=1S/C14H12N2O2/c1-2-4-12(5-3-1)16-15-9-11-6-7-13-14(8-11)18-10-17-13/h1-9,16H,10H2/b15-9+ |
InChIキー |
BXPJESDAKFUKSF-OQLLNIDSSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3 |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC=CC=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE](/img/structure/B188793.png)
